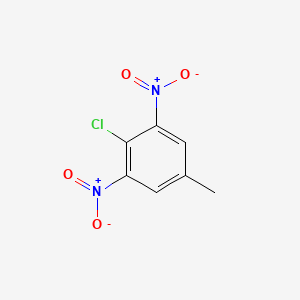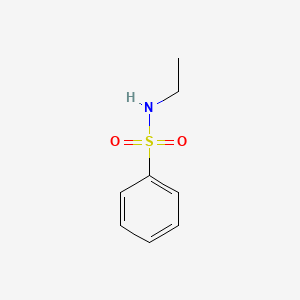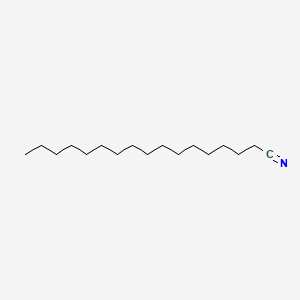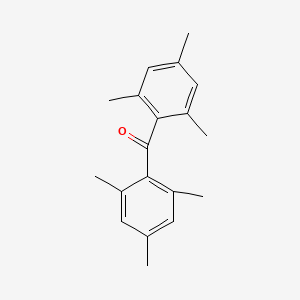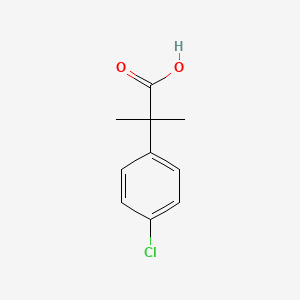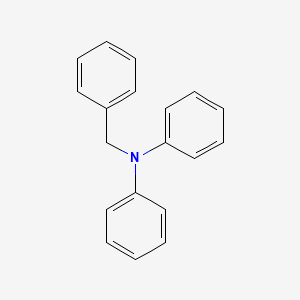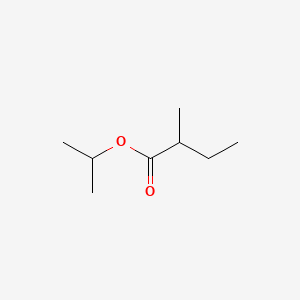
Isopropyl 2-methylbutyrate
概要
説明
Isopropyl 2-methylbutyrate, also known as 2-Methylbutyric Acid Isopropyl Ester, is a chemical compound with the molecular formula C8H16O2 . It is used for green-fruity accords like pear and apple and provides significant freshness to perfumes in combination with floral elements .
Molecular Structure Analysis
The molecular structure of Isopropyl 2-methylbutyrate consists of 8 carbon atoms, 16 hydrogen atoms, and 2 oxygen atoms . The linear formula of this compound is C2H5CH(CH3)CO2CH(CH3)2 .Physical And Chemical Properties Analysis
Isopropyl 2-methylbutyrate is a liquid at 20°C . It has a molecular weight of 144.21 g/mol . The boiling point is 144°C , and the flash point is 32°C . The specific gravity is 0.85 , and the refractive index is 1.40 .科学的研究の応用
Renewable Chemicals and Fuels Production
Isopropyl 2-methylbutyrate, in the form of its precursor isobutanol, can be utilized for the production of renewable chemicals and fuels. Fermented isobutanol can be catalytically dehydrated to isobutylene, a platform molecule for synthesizing various fuels or chemicals. This process has been studied over alumina catalysts, demonstrating high conversion and selectivity to isobutylene under certain conditions (Taylor, Jenni, & Peters, 2010).
Fermentative Production for Bio-Based Alternatives
Isobutene, a derivative of isopropyl 2-methylbutyrate, holds potential as a bio-based alternative to petrochemical production. Fermentative routes from sugars have been explored, with recent developments in metabolic engineering potentially enabling anaerobic production close to theoretical stoichiometry from glucose. This process could potentially minimize product toxicity and offer a sustainable manufacturing alternative (Van Leeuwen et al., 2012).
Biofuel Production
Isopropyl 2-methylbutyrate, in the form of isobutanol, is a candidate for biofuel production. Anaerobic production processes have been developed with engineered enzymes, demonstrating the feasibility of converting glucose to isobutanol at high yields. Such developments highlight the potential of isobutanol in the field of next-generation biofuels (Bastian et al., 2011).
Water Quality Analysis
Isopropyl 2-methylbutyrate is identified as one of the compounds responsible for earthy/musty odors in surface water. Methods involving the extraction of such compounds from water samples have been developed, indicating the application of isopropyl 2-methylbutyrate analysis in water quality and environmental studies (Ligor & Buszewski, 2006).
Understanding Chemical Reactions and Toxicity
Studies have examined the reactivity and toxicological aspects of isobutene, a derivative of isopropyl 2-methylbutyrate, in various chemical reactions. This includes its transformation into epoxides and subsequent mutagenicity tests, providing insights into its behavior in industrial processes and potential health implications (Jorritsma et al., 1995).
Nutritional Studies in Livestock
Isopropyl 2-methylbutyrate, in the form of its isomer 2-methylbutyrate, has been studied in the context of rumen fermentation and animal nutrition. It's been shown to influence ruminal enzyme activities, urinary excretion of purine derivatives, and feed digestibility in livestock, suggesting its role in enhancing animal feed efficiency and productivity (Wang et al., 2012).
作用機序
Safety and Hazards
Isopropyl 2-methylbutyrate is classified as a flammable liquid and vapor . Precautions should be taken to keep it away from heat, sparks, open flames, and hot surfaces . The container should be kept tightly closed, and non-sparking tools should be used . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish .
将来の方向性
Isopropyl 2-methylbutyrate is already being used in the fragrance industry for its fruity characteristics . As the demand for new and unique scents continues to grow, the use of compounds like Isopropyl 2-methylbutyrate may expand. Additionally, its renewable carbon content suggests potential for sustainable production .
特性
IUPAC Name |
propan-2-yl 2-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-5-7(4)8(9)10-6(2)3/h6-7H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIRDKDDFAMNBNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3047550 | |
| Record name | Isopropyl 2-methylbutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3047550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, colourless liquid | |
| Record name | Butanoic acid, 2-methyl-, 1-methylethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Isopropyl 2-methylbutyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/32/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
140.00 to 144.00 °C. @ 727.00 mm Hg | |
| Record name | Isopropyl 2-methylbutanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039217 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
insoluble in water, soluble (in ethanol) | |
| Record name | Isopropyl 2-methylbutyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/32/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.847-0.855 | |
| Record name | Isopropyl 2-methylbutyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/32/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Isopropyl 2-methylbutyrate | |
CAS RN |
66576-71-4 | |
| Record name | Isopropyl 2-methylbutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66576-71-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isopropyl 2-methylbutyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066576714 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanoic acid, 2-methyl-, 1-methylethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Isopropyl 2-methylbutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3047550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isopropyl 2-methylbutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.355 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOPROPYL 2-METHYLBUTYRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3429OS9G6T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Isopropyl 2-methylbutanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039217 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Isopropyl 2-methylbutyrate in insect-plant interactions?
A1: Research suggests that Isopropyl 2-methylbutyrate plays a role in attracting certain insects to fungi-infected apples. A study [] found that the relative content of Isopropyl 2-methylbutyrate was significantly higher in apples infected with Rhizopus oryzae compared to healthy apples or apples infected with Colletotrichum gloeosporioides. This suggests that the presence and concentration of this compound could be a signal for insects like the yellow peach moth (Conogethes punctiferalis) to identify suitable oviposition sites.
Q2: Are there any safety assessments available for Isopropyl 2-methylbutyrate?
A2: Yes, the Research Institute for Fragrance Materials (RIFM) has conducted a safety assessment for Isopropyl 2-methylbutyrate []. While the abstract doesn't provide specific details about the findings, it indicates that such an assessment exists, which is crucial for understanding the potential risks and safe use of this compound, particularly in applications like fragrances.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



